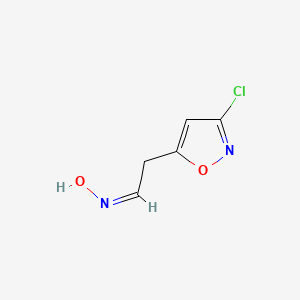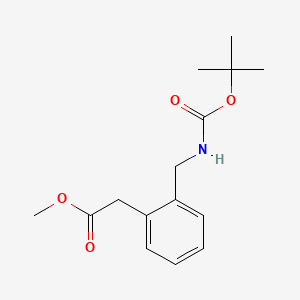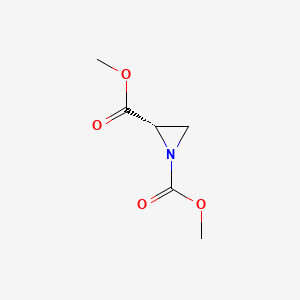
dimethyl (2S)-aziridine-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
dimethyl (2S)-aziridine-1,2-dicarboxylate is a chiral aziridine derivative with significant importance in organic synthesis and medicinal chemistry. This compound is characterized by its aziridine ring, which is a three-membered nitrogen-containing ring, and two ester groups attached to the carbon atoms adjacent to the nitrogen atom. The (S)-configuration indicates the specific stereochemistry of the molecule, which is crucial for its reactivity and interaction with biological systems.
準備方法
Synthetic Routes and Reaction Conditions
dimethyl (2S)-aziridine-1,2-dicarboxylate can be synthesized through various methods. One common approach involves the reaction of α-substituted β-keto esters with arylsulfonyloxycarbamates in the presence of an inorganic base such as calcium oxide.
Another method involves the use of diethyl-2-oxomalonate, which undergoes a series of transformations to yield the desired aziridine compound. This process includes oxidative-elimination reactions and Wittig olefination reactions to introduce the necessary functional groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
dimethyl (2S)-aziridine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxaziridines or other nitrogen-containing heterocycles.
Reduction: Reduction of the ester groups can yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen atom, leading to the formation of substituted aziridines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxaziridines, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted aziridines with different functional groups.
科学的研究の応用
dimethyl (2S)-aziridine-1,2-dicarboxylate has a wide range of applications in scientific research:
Biology: The compound’s chiral nature makes it valuable for studying enzyme-substrate interactions and developing enzyme inhibitors.
Industry: The compound is used in the production of polymers and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of dimethyl (2S)-aziridine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophiles in biological systems. This reactivity is crucial for its role in enzyme inhibition and the synthesis of bioactive compounds .
類似化合物との比較
Similar Compounds
1-Benzyl 2-methyl 1,2-aziridinedicarboxylate: This compound has a similar aziridine ring structure but with different substituents, leading to variations in reactivity and applications.
1-(tert-Butyl) 2-methyl (S)-aziridine-1,2-dicarboxylate: Another similar compound with a tert-butyl group, which affects its steric and electronic properties.
Uniqueness
dimethyl (2S)-aziridine-1,2-dicarboxylate is unique due to its specific (S)-configuration and the presence of two ester groups, which influence its reactivity and interaction with biological systems. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
153381-07-8 |
|---|---|
分子式 |
C6H9NO4 |
分子量 |
159.141 |
IUPAC名 |
dimethyl (2S)-aziridine-1,2-dicarboxylate |
InChI |
InChI=1S/C6H9NO4/c1-10-5(8)4-3-7(4)6(9)11-2/h4H,3H2,1-2H3/t4-,7?/m0/s1 |
InChIキー |
YZULKNOJBPGTRO-LRYVRFSDSA-N |
SMILES |
COC(=O)C1CN1C(=O)OC |
同義語 |
1,2-Aziridinedicarboxylicacid,dimethylester,(S)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





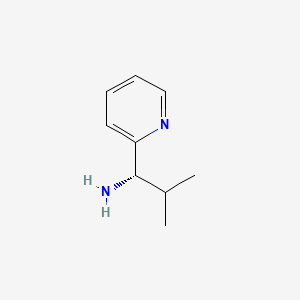
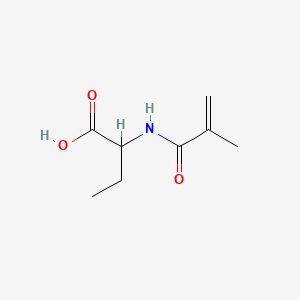
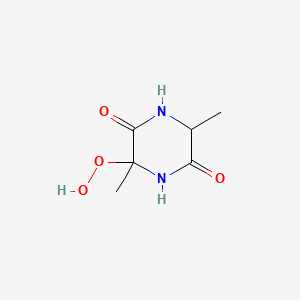
![1H-Cyclopenta[e]imidazo[1,2-a]pyrazine](/img/structure/B582678.png)
![[(2R,3R,4R,5R,6S)-5-Acetamido-4-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3-acetyloxy-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B582681.png)
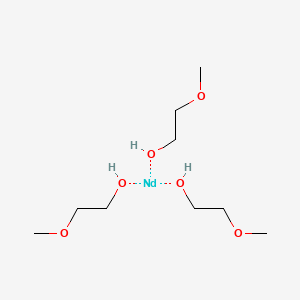
![1,1'-[Butane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione)](/img/structure/B582684.png)
